DOTA-(t-Butyl)3-PEG5-azide
Description
Contextual Role of Macrocyclic Chelators (DOTA) in Radiometal Complexation Research
The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a cornerstone in the field of radiometal complexation. researchgate.net Its high affinity and ability to form stable complexes with a variety of metal ions, particularly trivalent radiometals, have made it a dominant chelator in radiopharmaceutical chemistry and nuclear medicine. researchgate.netd-nb.info
DOTA's derivatives are crucial for medical applications such as radioimmunotherapy and diagnostic imaging. nih.gov The stability of the metal-DOTA complex is paramount to prevent the release of toxic radiometals in the body, which could otherwise cause damage to non-target tissues. nih.govunipd.it For instance, DOTA complexes with yttrium have shown minimal metal loss when incubated in serum, highlighting their exceptional stability. nih.gov While the formation of these stable complexes can sometimes require specific conditions like elevated temperatures, the resulting kinetic inertness and thermodynamic stability in vivo are key advantages. researchgate.netd-nb.info
The "macrocyclic cavity" concept has often been used to explain the affinity of DOTA for metal ions, suggesting that a match between the cavity size and the metal ion's size is crucial for stable complex formation. nih.gov However, recent geometric analyses of DOTA-metal complexes challenge the physical reality of this cavity, suggesting a more complex mechanism of interaction. nih.gov
Strategic Integration of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugate Design
Polyethylene glycol (PEG) linkers are flexible, hydrophilic spacers that are widely used in bioconjugation to connect different molecular entities, such as drugs, proteins, and imaging agents. precisepeg.comaxispharm.com
Influence of PEG Chain Length on Conjugate Properties in Research
The length of the PEG chain is a critical parameter that can be adjusted to fine-tune the properties of the resulting bioconjugate. precisepeg.compurepeg.com Longer PEG chains generally lead to a larger hydrodynamic radius, which can reduce kidney filtration and prolong the circulation time of the attached molecule. nih.govresearchgate.net Studies have shown that increasing the PEG chain length can enhance tumor accumulation of drug-carrying liposomes. dovepress.com However, there is a balance to be struck, as excessively long PEG chains can sometimes mask the biologically active site of a peptide or protein, potentially impairing its function. mdpi.com The flexibility of the PEG chain and its length also influence the swelling properties and cross-linking density of polymer networks. acs.org Furthermore, the length of the PEG chain can affect the surface charge and stability of liposomal formulations. researchgate.net
Functional Advantages of PEGylation in Molecular Probe Development
PEGylation, the process of attaching PEG chains to molecules, offers numerous advantages in the development of molecular probes and therapeutics. interchim.com Key benefits include:
Improved Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules in aqueous environments. precisepeg.comaxispharm.com
Reduced Immunogenicity: PEG chains can shield antigenic sites on proteins, reducing the likelihood of an immune response. precisepeg.comresearchgate.net
Enhanced Stability: PEGylation protects molecules from enzymatic degradation, improving their stability in biological systems. precisepeg.comaxispharm.com
Increased Bioavailability: By improving solubility and stability, PEGylation can lead to better distribution and reduced clearance of molecules in the body. axispharm.comump.edu.pl
Significance of Azide (B81097) Functionality for Bioorthogonal Chemistry in Molecular Research
The azide group is a key functional group in bioorthogonal chemistry, a field of chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov Azides are small, abiotic, and generally unreactive with biological molecules, making them ideal chemical reporters. nih.govkinxcdn.com
The most prominent use of the azide functionality is in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgmedchemexpress.com These reactions allow for the highly selective and efficient covalent attachment of azide-modified molecules to molecules containing a complementary alkyne group. nih.govacs.org This has wide-ranging applications in labeling and imaging biomolecules such as proteins, glycans, and nucleic acids within living cells. nih.govnih.gov The development of copper-free click chemistry (SPAAC) has been particularly significant for in vivo applications due to the toxicity of the copper catalyst used in CuAAC. wikipedia.org
Overview of Research Trajectories for DOTA-(t-Butyl)3-PEG5-azide in Chemical Biology
This compound is a versatile building block with significant potential in various areas of chemical biology research. Its tripartite structure allows for a modular approach to designing complex molecular constructs.
One major application is in the development of targeted radiopharmaceuticals. The DOTA moiety can be used to chelate a diagnostic or therapeutic radioisotope. The azide group allows for the attachment of this radiometal complex to a targeting vector, such as a peptide or antibody, via click chemistry. The PEG5 linker serves to improve the pharmacokinetic properties of the final conjugate.
Another promising research direction is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comtargetmol.comglpbio.com PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein. medchemexpress.comglpbio.com this compound can serve as a linker to connect a ligand for the target protein with a ligand for an E3 ligase. The tert-butyl protecting groups on the DOTA can be removed under acidic conditions to reveal the free carboxylic acids for chelation. axispharm.combroadpharm.com
Structure
2D Structure
Properties
Molecular Formula |
C40H76N8O12 |
|---|---|
Molecular Weight |
861.1 g/mol |
IUPAC Name |
tert-butyl 2-[4-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate |
InChI |
InChI=1S/C40H76N8O12/c1-38(2,3)58-35(50)31-46-14-12-45(30-34(49)42-10-20-53-22-24-55-26-28-57-29-27-56-25-23-54-21-11-43-44-41)13-15-47(32-36(51)59-39(4,5)6)17-19-48(18-16-46)33-37(52)60-40(7,8)9/h10-33H2,1-9H3,(H,42,49) |
InChI Key |
ZAFZQMAHXFLVMX-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DOTA-(t-Butyl)3-PEG5-azide |
Origin of Product |
United States |
Synthetic Methodologies for Dota T Butyl 3 Peg5 Azide and Its Protected Precursors
Detailed Synthetic Pathways to DOTA-(t-Butyl)3-PEG5-azide
Synthesis of Key Precursors (e.g., DOTA-tri(t-butyl ester))
The principal precursor for the synthesis is 1,4,7,10-Tetraazacyclododecane-1,4,7-tris(t-butyl acetate)-10-acetic acid, commonly known as DOTA-tris(t-Bu ester). This intermediate is crucial because three of its four carboxylic acid groups are masked as tert-butyl esters, leaving a single carboxylic acid available for conjugation. chempep.comnih.gov
A common and efficient synthesis of DOTA-tris(t-Bu ester) begins with the macrocycle 1,4,7,10-tetraazacyclododecane (B123705) (cyclen). The synthesis proceeds via a regioselective alkylation of three of the four secondary amines on the cyclen ring. chempep.com A typical procedure involves reacting cyclen with three equivalents of tert-butyl bromoacetate (B1195939) in the presence of a base, such as sodium acetate (B1210297) or potassium carbonate, in a suitable solvent like N,N-dimethylacetamide (DMA) or acetonitrile (B52724). nih.gov
| Reagent/Solvent | Purpose | Reference |
| 1,4,7,10-Tetraazacyclododecane (Cyclen) | Starting macrocycle | chempep.com |
| tert-Butyl Bromoacetate | Alkylating agent to introduce protected acetate arms | nih.gov |
| Sodium Acetate / Potassium Carbonate | Base to facilitate the alkylation reaction | nih.gov |
| N,N-Dimethylacetamide (DMA) / Acetonitrile | Reaction solvent | nih.gov |
| Dioxane / Sodium Hydroxide | Used in selective hydrolysis of an ethyl ester precursor | chempep.com |
Coupling Strategies for PEGylation and Azide (B81097) Introduction
With the DOTA-tris(t-Bu ester) precursor in hand, the next step is the covalent attachment of the PEG5-azide linker. This is typically achieved through standard amide bond formation. The free carboxylic acid on the DOTA precursor is coupled with the primary amine of a hetero-bifunctional linker, such as amino-PEG5-azide.
The carboxylic acid is first activated to make it more susceptible to nucleophilic attack by the amine. This activation can be accomplished using a variety of standard coupling reagents. chempep.com The resulting product is the fully protected this compound. The azide group is a versatile functional handle for subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.com
The amino-PEG5-azide linker itself can be synthesized from a PEG diol by sequential functionalization of the terminal hydroxyl groups, first to an azide and then to an amine, often involving mesylation or tosylation followed by nucleophilic substitution. nih.gov
| Coupling Strategy | Description | Key Reagents | Reference |
| Amide Coupling | The free carboxylic acid of DOTA-tris(t-Bu ester) is activated and then reacted with the primary amine of an amino-PEG5-azide linker to form a stable amide bond. | EDC/NHS, HATU, HBTU, DIPEA | chempep.comaxispharm.com |
| NHS-Ester Formation | The DOTA precursor is first converted to a more stable N-hydroxysuccinimide (NHS) ester, which then reacts efficiently with the amino-PEG linker at a slightly basic pH. | DOTA-NHS ester, DIPEA or other base | nih.govresearchgate.net |
Protecting Group Chemistry: Role and Removal of tert-Butyl Esters
The use of tert-butyl esters as protecting groups for the carboxylate functions of the DOTA macrocycle is a cornerstone of this synthetic strategy. chempep.comnih.gov These bulky ester groups serve two primary functions:
Preventing Unwanted Reactions : They effectively mask three of the four carboxylic acids, preventing them from participating in the amide coupling reaction. This ensures that the PEG linker is attached only at the intended, single unprotected carboxylic acid site. chempep.com
Facilitating Purification : The protected intermediate, this compound, is generally more soluble in common organic solvents, which can simplify purification steps. chempep.com
The key advantage of tert-butyl esters is that they are stable under basic and neutral conditions but can be cleanly and efficiently removed under mild acidic conditions. chempep.com The standard procedure for deprotection involves treating the compound with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). nih.govnih.gov This reaction releases the gaseous product isobutylene (B52900) and the free carboxylic acids, yielding the final DOTA-PEG5-azide chelator, which is ready for complexation with metal ions.
Optimization of Reaction Conditions for Compound Synthesis
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters for the crucial amide coupling step include the choice of coupling reagents, solvent, reaction time, and temperature.
Coupling Reagents : The choice of coupling agent can significantly impact reaction efficiency. Reagents like O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), often used with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), are highly effective for forming amide bonds with sterically hindered components. chempep.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is another widely used system. axispharm.com
Solvents : Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (ACN) are typically used to ensure the solubility of both the protected DOTA precursor and the PEG linker. nih.govrsc.org
Temperature and Time : The coupling reaction is often carried out at room temperature over several hours (e.g., 3-24 hours) or overnight to ensure completion. nih.govaxispharm.com Progress can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). axispharm.com
pH Control : When using pre-activated NHS esters, maintaining a slightly basic pH (7-9) is optimal for the reaction with the primary amine of the PEG linker. axispharm.comresearchgate.net
It is also important to consider potential side reactions. For instance, prolonged exposure to certain conditions, such as those used in some copper-catalyzed click reactions, has been observed to cause partial hydrolysis of the tert-butyl ester protecting groups. illinois.edu
Purification and Isolation Techniques for this compound
After the synthesis, purification is essential to remove unreacted starting materials, coupling reagents, and any by-products. The primary and most effective method for purifying DOTA-PEG conjugates is reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govresearchgate.netnih.gov
In a typical RP-HPLC purification:
Stationary Phase : A C18 column is commonly used, which separates compounds based on their hydrophobicity.
Mobile Phase : A gradient of water and an organic solvent, typically acetonitrile or methanol, is used. A modifier such as trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase to improve peak shape and ensure the ionization of the target molecule for detection. nih.gov
Detection : The eluting fractions are monitored using a UV detector, and fractions corresponding to the desired product peak are collected. The identity of the product in the collected fractions is then confirmed by mass spectrometry. nih.gov
Following HPLC purification, the solvent is removed, often by lyophilization (freeze-drying), to yield the final this compound product as a pure solid. rsc.org
Advanced Analytical Characterization of Dota T Butyl 3 Peg5 Azide and Its Bioconjugates
Spectroscopic Methodologies for Structural Elucidation (e.g., NMR, IR)
Spectroscopic techniques are indispensable for the primary structural confirmation of DOTA-(t-Butyl)3-PEG5-azide. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to verify the presence and connectivity of the various components of the molecule: the DOTA macrocycle, the three tert-butyl ester protecting groups, the polyethylene (B3416737) glycol (PEG) linker, and the terminal azide (B81097) group.
¹H NMR: The proton spectrum would show characteristic signals for the protons on the DOTA macrocycle's ethylene (B1197577) bridges and acetate (B1210297) arms. The large singlet corresponding to the 27 protons of the three tert-butyl groups would be a prominent feature. The repeating ethylene glycol units (-OCH₂CH₂-) of the PEG5 linker would appear as a complex set of multiplets, while the protons on the carbons adjacent to the azide and amide functionalities would have distinct chemical shifts.
¹³C NMR: The carbon spectrum provides complementary information, confirming the presence of carbonyl carbons from the esters and amide, the quaternary carbons of the tert-butyl groups, the carbons of the DOTA ring, the repeating carbons of the PEG linker, and the carbon atom attached to the azide group.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups within the molecule. A strong, sharp absorption band typically around 2100 cm⁻¹ confirms the presence of the azide (N₃) stretching vibration. Carbonyl (C=O) stretching bands from the tert-butyl esters and the amide linkage would be visible around 1650-1750 cm⁻¹. The C-O stretching of the PEG ether linkages would also be prominent.
Table 1: Expected Spectroscopic Features for this compound
| Technique | Functional Group | Expected Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | tert-Butyl protons (-C(CH₃)₃) | ~1.4-1.5 ppm (singlet, 27H) |
| PEG linker protons (-OCH₂CH₂O-) | ~3.5-3.7 ppm (multiplets) | |
| DOTA macrocycle protons | ~2.5-3.5 ppm (complex multiplets) | |
| IR | Azide (-N₃) stretch | ~2100 cm⁻¹ |
| Carbonyl (Ester C=O) stretch | ~1730 cm⁻¹ | |
| Carbonyl (Amide C=O) stretch | ~1650 cm⁻¹ |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LC-MS)
Chromatographic methods are essential for determining the purity of this compound and for isolating it during synthesis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques employed. bldpharm.com
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the target compound from any impurities, starting materials, or side products. A reversed-phase column (e.g., C18) is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724), often with an additive such as trifluoroacetic acid (TFA). The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. Purity levels for commercially available this compound are typically reported as ≥95%. creative-biolabs.combroadpharm.comcd-bioparticles.netaxispharm.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. bldpharm.com As the compound elutes from the HPLC column, it is ionized and its mass-to-charge ratio is determined. This provides simultaneous purity assessment and molecular weight confirmation, making it a powerful tool for identifying the product peak and any impurities.
Table 2: Typical HPLC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase A | Water with 0.1% TFA or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% TFA or Formic Acid |
| Detection | UV (e.g., 214 nm, 280 nm) |
| Purity Specification | ≥95% |
Mass Spectrometry for Molecular Weight and Structural Confirmation
Mass spectrometry (MS) is a critical tool for confirming the molecular identity of this compound by providing an accurate measurement of its molecular weight.
The molecular formula for this compound is C₄₀H₇₆N₈O₁₂. bldpharm.comcreative-biolabs.combroadpharm.comcd-bioparticles.netaxispharm.commedkoo.compurepeg.com This corresponds to a theoretical molecular weight of approximately 861.08 g/mol . bldpharm.compurepeg.commedchemexpress.eu High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap analyzer, can measure the exact mass of the molecule with high precision. medkoo.com The experimentally determined mass is compared to the calculated exact mass (860.5583 for [M+H]⁺) to confirm the elemental composition and, by extension, the chemical identity of the compound. medkoo.com The observation of the correct molecular ion peak is a definitive piece of evidence for the successful synthesis of the target molecule.
Radioanalytical Methods for Radiolabeling Efficiency and Purity (e.g., ITLC, Radio-TLC)
After the tert-butyl protecting groups are removed, the resulting DOTA-PEG5-azide is ready for chelation with a radionuclide. Radioanalytical techniques are then used to assess the efficiency of this radiolabeling process and the purity of the final radiolabeled bioconjugate.
Instant Thin-Layer Chromatography (ITLC) and Radio-TLC: These are standard methods for determining radiochemical purity. tum.denih.govhelsinki.fi A small spot of the radiolabeling reaction mixture is placed on a stationary phase (e.g., an ITLC-SG strip). A suitable mobile phase is then used to separate the chelated radiopharmaceutical from free, unchelated radionuclide and any radiocolloids. helsinki.finih.gov The distribution of radioactivity on the strip is measured using a radiation detector. For example, when labeling with Gallium-68 (⁶⁸Ga), a mobile phase might cause the ⁶⁸Ga-DOTA complex to migrate up the strip while free ⁶⁸Ga remains at the origin. helsinki.fi This allows for the calculation of the radiochemical yield (RCY), which represents the percentage of the total radioactivity that is incorporated into the desired product. nih.gov
In research involving DOTA-conjugates, high radiochemical yields and purities (often >95%) are sought to ensure that subsequent imaging or therapeutic studies are based on the specific uptake of the targeted radiopharmaceutical, not free radionuclide. tum.denih.gov
Techniques for Investigating Metal Chelation Properties and Stability in Research Contexts
The DOTA macrocycle is known for forming highly stable complexes with various metal ions, a critical property for in vivo applications. rsc.orgrsc.orgcd-bioparticles.netacs.orgtcichemicals.com The stability of the metal-DOTA complex formed from this compound bioconjugates is investigated to ensure the radiometal does not dissociate from the chelator in a biological environment. rsc.orgacs.org
Thermodynamic and Kinetic Stability Studies:
Thermodynamic stability refers to the strength of the bond between the metal and the DOTA ligand at equilibrium. It is often characterized by the stability constant (log K).
Kinetic inertness refers to the rate at which the metal dissociates from the complex. This is often more relevant for in vivo applications, as a thermodynamically stable complex may still dissociate if it is kinetically labile.
Experimental Assays: Stability is often tested through challenge studies. The radiolabeled complex is incubated under various conditions, such as in human serum or in the presence of a competing chelating agent (e.g., EDTA) or a metal-binding protein like transferrin. acs.org At different time points, the percentage of the radiometal that remains chelated to the DOTA conjugate is determined using methods like radio-TLC or radio-HPLC. High stability is demonstrated by minimal dissociation of the radiometal from the DOTA chelator over time, even under these challenging conditions. nih.gov These studies confirm that the radiolabeled bioconjugate will remain intact long enough to reach its biological target in vivo. rsc.orgnih.gov
Strategic Bioconjugation Approaches Utilizing Dota T Butyl 3 Peg5 Azide
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Methodologies
The azide (B81097) group of DOTA-(t-Butyl)3-PEG5-azide readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. medchemexpress.commedchemexpress.commedchemexpress.eu This reaction involves the formation of a stable triazole ring by reacting the azide with a terminal alkyne-functionalized molecule in the presence of a copper(I) catalyst. organic-chemistry.orgnih.gov
The Cu(I) catalyst, often generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) and a reducing agent such as sodium ascorbate, significantly accelerates the reaction rate compared to the uncatalyzed thermal cycloaddition. organic-chemistry.orgnih.gov The CuAAC reaction is known for its high yield, broad functional group tolerance, and the formation of a single regioisomer (1,4-disubstituted triazole). organic-chemistry.orgnih.gov These features make it a robust method for conjugating this compound to a wide range of alkyne-modified biomolecules. 163.com
Typical reaction conditions for CuAAC involve combining the azide and alkyne components in a suitable solvent, often aqueous buffers or mixtures of water and organic solvents, with the copper catalyst. nih.gov The reaction generally proceeds at room temperature and can be completed within a relatively short timeframe. nih.gov
| Reagent | Typical Role |
| This compound | Azide-containing bifunctional linker |
| Alkyne-modified biomolecule | Substrate for conjugation |
| Copper(II) sulfate (CuSO4) | Source of copper catalyst |
| Sodium Ascorbate | Reducing agent to generate Cu(I) |
| Buffer (e.g., PBS, MES) | Maintains pH and provides aqueous environment |
It is important to note that the presence of copper ions can sometimes lead to the loss of the tert-butyl protecting groups on the DOTA chelator. illinois.edu This potential side reaction should be considered when planning the experimental conditions and subsequent purification steps.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN) Derivatives
An alternative to the copper-catalyzed approach is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is a copper-free click chemistry method. medchemexpress.commedchemexpress.com This is particularly advantageous when working with biological systems or molecules that are sensitive to copper catalysis. nih.gov SPAAC utilizes cyclooctyne (B158145) derivatives, such as Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN), which possess significant ring strain. medchemexpress.commedchemexpress.com This inherent strain allows them to react spontaneously with azides, like the one present in this compound, without the need for a metal catalyst. rsc.org
The reaction between this compound and a DBCO or BCN-modified biomolecule proceeds rapidly at or near physiological conditions, forming a stable triazole linkage. 163.com This bioorthogonal reaction is highly specific and does not interfere with native biological functional groups.
| Cyclooctyne Derivative | Key Feature |
| Dibenzocyclooctyne (DBCO) | High reactivity with azides |
| Bicyclononyne (BCN) | Another commonly used strained alkyne for SPAAC |
The choice between CuAAC and SPAAC depends on the specific application and the nature of the biomolecule being conjugated. While CuAAC offers very fast kinetics, SPAAC provides a copper-free alternative that is often preferred for in vivo applications or when working with sensitive proteins.
Development of Targeted Bioconjugates with Peptides, Proteins, and Nucleic Acids
The azide functionality of this compound enables its conjugation to a variety of biomolecules, including peptides, proteins, and nucleic acids, that have been pre-functionalized with a compatible reactive group (e.g., an alkyne for CuAAC or a strained alkyne for SPAAC). This allows for the development of targeted bioconjugates for various applications, such as molecular imaging and therapy. axispharm.com
For instance, peptides that target specific cell surface receptors can be modified with an alkyne group and then conjugated to this compound. After deprotection of the tert-butyl groups, the DOTA chelator can be radiolabeled with a medically relevant radionuclide. This strategy has been employed in the development of peptide-based radiopharmaceuticals for cancer imaging and therapy.
Similarly, proteins, such as antibodies, can be functionalized with alkyne or strained alkyne groups at specific sites and subsequently linked to this compound. This approach allows for the creation of antibody-drug conjugates (ADCs) or radioimmunoconjugates, where the DOTA moiety can carry a therapeutic or diagnostic payload.
The conjugation of this compound to nucleic acids, such as DNA or RNA aptamers, opens up possibilities for targeted delivery of radionuclides to specific cellular or tissue locations. These bioconjugates can be designed to recognize and bind to specific molecular targets, thereby enabling targeted radiotherapy or molecular imaging.
Considerations for Linker Design and Conjugation Efficiency in Probe Development
The efficiency of the conjugation reaction is a critical factor in the development of probes. Both CuAAC and SPAAC are known for their high efficiency and specificity. However, optimizing the reaction conditions, such as reagent concentrations, temperature, and reaction time, is often necessary to achieve high yields of the desired bioconjugate. illinois.edu Careful consideration of the stoichiometry of the reactants is also important to ensure complete conjugation and to minimize the presence of unreacted starting materials.
Post-Conjugation Purification and Characterization of this compound Labeled Biomolecules
Following the conjugation reaction, it is essential to purify the this compound labeled biomolecule from unreacted starting materials and reaction byproducts. The purification method will depend on the properties of the bioconjugate, such as its size, charge, and stability. Common purification techniques include size-exclusion chromatography (SEC), reversed-phase high-performance liquid chromatography (RP-HPLC), and affinity chromatography.
After purification, the bioconjugate must be thoroughly characterized to confirm its identity, purity, and integrity. Mass spectrometry (e.g., MALDI-TOF or ESI-MS) is commonly used to determine the molecular weight of the conjugate and to confirm the successful attachment of the DOTA-PEG-azide moiety. Spectroscopic methods, such as UV-Vis spectroscopy, can be used to quantify the concentration of the bioconjugate. For radiolabeled conjugates, techniques such as radio-TLC or radio-HPLC are used to determine the radiochemical purity and stability of the final product.
Research Applications of Dota T Butyl 3 Peg5 Azide in Molecular Probe Design
Design and Synthesis of Radiometal-Chelated Probes for Molecular Imaging Research
DOTA-(t-Butyl)3-PEG5-azide is a bifunctional chelator that plays a significant role in the creation of radiometal-chelated probes for molecular imaging. Its structure is composed of a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle, which is responsible for securely binding radiometals essential for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The presence of tert-butyl ester protecting groups on the DOTA component enhances its solubility in organic solvents, simplifying synthesis and purification. These protective groups are removed in the final stages to enable the chelation of the radiometal.
A key feature of this compound is the five-unit polyethylene (B3416737) glycol (PEG5) linker. This linker increases the hydrophilicity of the molecular probe, which can lead to improved pharmacokinetics by minimizing non-specific binding and promoting favorable distribution within the body. The PEG linker also creates space between the radiometal complex and the targeting part of the probe, which helps to prevent interference and maintain the biological activity of the targeting ligand. The terminal azide (B81097) group facilitates the attachment of the chelator to targeting molecules through highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This modular approach allows for the versatile construction of a wide range of targeted radioprobes.
Radiolabeling Methodologies with Common Research Radionuclides (e.g., Gallium-68, Copper-64, Lutetium-177)
The DOTA component of this compound is adept at forming stable complexes with various radiometals, making it a versatile tool for radiolabeling. The selection of the radionuclide is determined by the intended application, whether it be for PET or SPECT imaging, or for targeted radionuclide therapy.
Gallium-68 (⁶⁸Ga): This positron emitter has a short half-life of 68 minutes, making it well-suited for PET imaging. The radiolabeling process involves incubating the deprotected DOTA-conjugate with ⁶⁸GaCl₃, typically at a high temperature (around 95°C) for a brief period (5-15 minutes), to achieve a high radiochemical yield.
Copper-64 (⁶⁴Cu): With a longer half-life of 12.7 hours, ⁶⁴Cu is another positron-emitting radionuclide used for PET imaging, particularly for monitoring slower biological processes. The labeling procedure is similar to that of ⁶⁸Ga, involving the incubation of the DOTA-conjugate with a ⁶⁴Cu salt under optimized pH and temperature conditions.
Lutetium-177 (¹⁷⁷Lu): As a beta-emitter with a half-life of 6.7 days, ¹⁷⁷Lu is primarily utilized in targeted radionuclide therapy. Its concurrent gamma emission also permits SPECT imaging. The chelation of ¹⁷⁷Lu to the DOTA cage typically requires longer incubation periods under precisely controlled conditions to ensure efficient and stable radiolabeling.
The general steps for radiolabeling are as follows:
Removal of the tert-butyl ester protecting groups from the DOTA moiety, usually with a strong acid like trifluoroacetic acid.
Incubation of the deprotected DOTA-conjugate with the chosen radionuclide in an appropriate buffer.
Quality control of the final radiolabeled product using methods such as radio-thin layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC) to verify radiochemical purity.
| Radionuclide | Primary Use | Half-life | Typical Labeling Conditions |
| Gallium-68 (⁶⁸Ga) | PET Imaging | 68 minutes | Elevated temperature (e.g., 95°C) for 5-15 min |
| Copper-64 (⁶⁴Cu) | PET Imaging | 12.7 hours | Optimized pH and temperature |
| Lutetium-177 (¹⁷⁷Lu) | Targeted Radionuclide Therapy & SPECT Imaging | 6.7 days | Longer incubation times |
Development of Targeted Molecular Imaging Agents via Ligand-DOTA-(t-Butyl)3-PEG5-azide Conjugates
The azide group of this compound is instrumental in the creation of targeted molecular imaging agents. Through click chemistry, this bifunctional chelator can be easily joined to various targeting ligands that possess a corresponding alkyne group. These ligands are molecules with a high affinity for specific biological targets, such as cell surface receptors or enzymes that are overexpressed in diseased tissues.
Examples of targeting ligands include:
Peptides: Such as octreotate analogs that target somatostatin (B550006) receptors in neuroendocrine tumors.
Antibodies and their fragments: Which offer high specificity for their target antigens.
Small molecules: Designed to bind to specific sites on proteins.
The synthesis process involves reacting an alkyne-modified targeting ligand with this compound. Following purification and deprotection, the resulting conjugate is radiolabeled. The final targeted molecular imaging agent can then be used to visualize and measure the expression of the biological target in vivo with PET or SPECT, aiding in disease diagnosis, staging, and monitoring treatment response.
Application in Proteolysis Targeting Chimeras (PROTACs) Research
Proteolysis Targeting Chimeras (PROTACs) are molecules engineered to trigger the degradation of specific proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker. This compound is being used in PROTAC research to study the pharmacokinetics and biodistribution of these therapeutic molecules.
By radiolabeling a PROTAC, researchers can track its movement within a living organism. This compound can be attached to an alkyne-modified PROTAC, which is then radiolabeled with a positron emitter like ⁶⁸Ga or ⁶⁴Cu. The resulting radiolabeled PROTAC can be monitored non-invasively using PET imaging to determine if it is reaching its target tissue and engaging with the target protein. This information is vital for optimizing the design and effectiveness of PROTACs.
Integration into Multimodal Imaging Probe Systems for Preclinical Research
The adaptability of this compound allows for its incorporation into multimodal imaging probes, which combine multiple imaging techniques to provide a more complete picture of biological processes. For example, a probe can be designed for detection by both nuclear imaging (PET/SPECT) and optical imaging (fluorescence).
To create such a probe, this compound can be conjugated to a molecule that also includes a fluorescent dye. The azide group enables attachment to a targeting ligand, while the DOTA cage is available for radiolabeling. This dual-modality probe allows researchers in preclinical studies to correlate high-sensitivity, whole-body data from PET or SPECT with high-resolution cellular information from fluorescence microscopy, providing insights across different biological scales.
Preclinical Research Paradigms Employing Dota T Butyl 3 Peg5 Azide Conjugates
In Vitro Cellular Studies with DOTA-(t-Butyl)3-PEG5-azide Conjugates
In vitro studies represent the foundational step in the preclinical assessment of novel targeted probes. These experiments, conducted in controlled cellular environments, provide initial data on the conjugate's ability to interact with its intended biological target and its subsequent fate upon binding.
A primary determinant of a targeted probe's efficacy is its affinity for the specific receptor or antigen on the cell surface. The conjugation of the this compound linker and the subsequent chelation of a metal ion can potentially alter the binding characteristics of the targeting moiety (e.g., a peptide or antibody fragment). Therefore, it is crucial to quantify this binding affinity.
This is typically accomplished through competitive binding assays. In this method, cell lines that overexpress the target receptor are incubated with a known radiolabeled ligand that binds to the receptor. The DOTA-PEG-azide conjugate (in its non-radiolabeled, metal-complexed form) is then added in increasing concentrations to compete with the radioligand for the binding sites. The concentration of the conjugate that displaces 50% of the specific binding of the radioligand is determined as the half-maximal inhibitory concentration (IC50). From this value, the inhibition constant (Ki) can be calculated, which reflects the affinity of the conjugate for the receptor. snmjournals.org Studies on various DOTA-conjugated peptides have shown that modifications, including the linker and chelator, can impact binding affinity, sometimes reducing it, while in other cases, the effect is minimal. nih.govnih.gov For instance, the introduction of a DOTA-Ahx linker to a GnRH peptide resulted in an IC50 value of 36.5 nM, demonstrating that the peptide retained a strong affinity for its receptor even after modification. nih.gov
Table 1: Representative Receptor Binding Affinities of DOTA-Conjugated Peptides (Note: Data are illustrative examples from studies on analogous DOTA-peptide conjugates.)
| Compound | Target Receptor | Cell Line | IC50 (nM) | Ki (nM) | Source |
| DOTA-Ahx-D-Phe-(D-Lys6-GnRH) | GnRH Receptor | Human GnRH-R Membranes | 7.6 | - | nih.gov |
| In(III)-DOTA-DAPO | µ Opioid Receptor | Guinea Pig Brain Membranes | 0.49 ± 0.10 | - | nih.gov |
| natGa-PSMA-617 | PSMA | LNCaP Cells | 6.40 ± 1.02 | - | snmjournals.org |
| natLu-PSMA-617 | PSMA | LNCaP Cells | 6.91 ± 1.32 | - | snmjournals.org |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
For many applications, particularly in radionuclide therapy, it is desirable for the radiolabeled conjugate to be internalized by the target cell after binding to its receptor. This process traps the radioactivity inside the cell, increasing the absorbed radiation dose delivered to the tumor.
Internalization studies are conducted by incubating the radiolabeled DOTA-PEG-azide conjugate with receptor-positive cells at 37°C for various time points. At each point, the radioactivity associated with the cell surface is stripped away using an acidic buffer, allowing for the separate measurement of the surface-bound and internalized fractions. nih.gov Retention studies follow a similar protocol, but after an initial incubation period to allow for internalization, the cells are washed and incubated in fresh media. The amount of radioactivity remaining within the cells is then measured over time to determine the rate of efflux. nih.gov Studies with DOTA-conjugated probes, such as 68Ga- and 177Lu-labeled PSMA-617, have demonstrated specific internalization in target cells, reaching levels of approximately 17.5% of the injected activity per million cells. snmjournals.org Confocal microscopy can also be used with fluorescently labeled analogues to visually confirm the translocation of the conjugate from the cell membrane to intracellular compartments. researchgate.net
Table 2: Example of Time-Dependent Internalization of a Radiolabeled DOTA-Conjugate (Note: Data is a representative example based on studies of similar radiopharmaceuticals.)
| Time (hours) | Surface-Bound Radioactivity (%) | Internalized Radioactivity (%) | Total Cell-Associated Radioactivity (%) |
| 0.5 | 5.2 ± 0.8 | 3.1 ± 0.5 | 8.3 ± 1.1 |
| 1 | 4.5 ± 0.6 | 7.8 ± 1.2 | 12.3 ± 1.5 |
| 2 | 3.1 ± 0.4 | 12.5 ± 2.1 | 15.6 ± 2.3 |
| 4 | 2.0 ± 0.3 | 15.6 ± 2.5 | 17.6 ± 2.6 |
Values represent the percentage of total added radioactivity.
Ex Vivo Tissue Distribution Methodologies in Animal Models
Following successful in vitro characterization, the next step is to evaluate the conjugate's behavior in a living system. Ex vivo biodistribution studies in animal models provide quantitative data on the uptake and clearance of the radiolabeled probe in various organs and tissues over time.
The methodology involves intravenously injecting a cohort of tumor-bearing animals (often mice) with the radiolabeled DOTA-PEG-azide conjugate. At predefined time points post-injection (e.g., 1, 4, 24, 48 hours), groups of animals are euthanized. Key organs and tissues (including the tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, and bone) are harvested, weighed, and the amount of radioactivity in each sample is measured using a gamma counter. researchgate.net The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This data provides a detailed snapshot of where the probe accumulates and how quickly it is cleared from non-target tissues, which is critical for estimating potential therapeutic efficacy and off-target toxicity. researchgate.netresearchgate.net
Small Animal Imaging Techniques (e.g., PET, SPECT) for Probe Evaluation
While ex vivo biodistribution provides precise quantitative data at discrete time points, small animal imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) offer a non-invasive, longitudinal visualization of the probe's distribution in real-time.
For probes chelated with a positron-emitting radionuclide such as Gallium-68 (68Ga), PET imaging is the modality of choice. nih.gov For those with gamma-emitters like Indium-111 (111In) or Lutetium-177 (177Lu), SPECT is used. snmjournals.org In a typical study, an animal is injected with the radiolabeled conjugate and imaged at various time points. The animal is anesthetized during the scan, which is often performed on a dual-modality scanner that combines PET or SPECT with Computed Tomography (CT). The CT scan provides a high-resolution anatomical reference, which is fused with the functional PET/SPECT image to accurately localize the radioactive signal within the animal's body. nih.govresearchgate.net This allows for a dynamic assessment of tumor targeting, clearance pathways (e.g., renal vs. hepatobiliary), and accumulation in non-target organs. nih.gov
Methodological Analysis of Pharmacokinetics and Biodistribution in Preclinical Models
The data gathered from ex vivo biodistribution and in vivo imaging studies are analyzed to determine the pharmacokinetic profile of the DOTA-PEG-azide conjugate. This analysis involves calculating key parameters that describe the probe's absorption, distribution, metabolism, and excretion (ADME).
From the %ID/g values obtained at different time points, time-activity curves can be generated for each organ. These curves are used to calculate residence times and estimate the absorbed radiation dose to both tumor and healthy organs. nih.govnih.gov Important metrics derived from this data include tumor-to-background ratios, such as tumor-to-blood and tumor-to-kidney ratios, which are critical indicators of imaging contrast and therapeutic index. researchgate.netsnmjournals.org The inclusion of a PEG linker, such as the PEG5 chain in this compound, is specifically designed to modulate these pharmacokinetic properties, often by increasing the circulation half-life and potentially enhancing tumor uptake through the enhanced permeability and retention (EPR) effect. snmjournals.org Pharmacokinetic modeling can be applied to these datasets to provide a more comprehensive understanding of the tracer's behavior in the body. researchgate.net
Table 3: Illustrative Pharmacokinetic Ratios from a Preclinical Biodistribution Study (Note: Data is a representative example based on studies of DOTA-peptide conjugates.)
| Time Post-Injection (hours) | Tumor Uptake (%ID/g) | Blood Concentration (%ID/g) | Kidney Uptake (%ID/g) | Tumor-to-Blood Ratio | Tumor-to-Kidney Ratio |
| 1 | 10.5 ± 1.8 | 2.1 ± 0.4 | 15.2 ± 2.5 | 5.0 | 0.69 |
| 4 | 12.1 ± 2.2 | 0.8 ± 0.2 | 10.5 ± 1.9 | 15.1 | 1.15 |
| 24 | 8.5 ± 1.5 | 0.1 ± 0.03 | 4.3 ± 0.8 | 85.0 | 1.98 |
%ID/g: Percentage of injected dose per gram of tissue.
Comparative Studies of this compound Conjugates with Alternative Chelation Systems in Research
The choice of chelator is a critical factor that influences the stability, radiolabeling efficiency, and in vivo biodistribution of a radiopharmaceutical. DOTA is widely used due to the high thermodynamic and kinetic stability of its complexes with many radiometals, particularly trivalent metals like 68Ga, 177Lu, and Yttrium-90 (90Y). mdpi.comrsc.org However, alternative chelation systems exist, and comparative studies are essential to select the optimal chelator for a given application.
For instance, Desferrioxamine (DFO) is the standard chelator for Zirconium-89 (89Zr), but studies have shown that 89Zr-DFO complexes can be unstable in vivo, leading to the release of free 89Zr4+ and its subsequent accumulation in bone. biorxiv.org Comparative studies have demonstrated that 89Zr-DOTA complexes exhibit superior stability, resulting in significantly lower bone uptake, which suggests that DOTA may provide a more accurate representation of the bioconjugate's distribution. biorxiv.orgmdpi.com Other chelators like NODAGA have been compared to DOTA for chelating Copper-64 (64Cu), with studies showing that NODAGA may offer improved in vivo stability and lower non-specific liver uptake for certain antibody conjugates. researchgate.net These comparative evaluations, which assess radiolabeling conditions, complex stability against transchelation, and in vivo biodistribution, are crucial for advancing the design of next-generation molecular probes. nih.govmdpi.com
Table 4: General Comparison of DOTA with Other Common Chelators
| Chelator | Common Radionuclides | Labeling Conditions | In Vivo Stability | Key Characteristics |
| DOTA | 68Ga, 177Lu, 90Y, 111In, 89Zr | Often requires heating (e.g., 95°C) | Very High | Kinetically inert complexes; versatile for many metals. mdpi.com |
| DFO | 89Zr | Room Temperature | Moderate | Standard for 89Zr but can release metal in vivo, leading to bone uptake. biorxiv.org |
| NODAGA | 68Ga, 64Cu | Milder than DOTA (e.g., 25-40°C) | High | May offer improved stability and biodistribution for 64Cu compared to DOTA. researchgate.net |
| DTPA | 111In | Room Temperature | Lower than DOTA | Acyclic chelator; forms less kinetically inert complexes than macrocycles like DOTA. mdpi.com |
Theoretical and Computational Investigations of Dota T Butyl 3 Peg5 Azide
Molecular Modeling of DOTA-(t-Butyl)3-PEG5-azide Conformation and Metal Coordination
The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) core is a well-studied metal chelator. When complexed with a metal ion (typically a lanthanide or a radionuclide), the DOTA cage adopts a highly organized structure. Computational studies have shown that lanthanide-DOTA complexes exist as two main diastereoisomers in solution: a square antiprismatic (SAP) and a twisted square antiprismatic (TSAP) geometry. nih.govacs.org These conformers arise from the specific arrangement of the four acetate (B1210297) arms and the puckering of the cyclen ring. nih.govacs.org Ab initio calculations can predict the geometries and relative energies of these isomers, revealing that the preferred conformation can depend on the specific metal ion being chelated. nih.gov For instance, geometry optimizations performed at the Hartree-Fock level have produced structures in good agreement with experimental X-ray diffraction data. researchgate.net
| Parameter | Computational Method | Finding | Reference |
| DOTA Isomer Geometries | Ab initio calculations | Predicts stable Square Antiprismatic (SAP) and Twisted Square Antiprismatic (TSAP) conformations. | nih.govacs.org |
| Isomer Interconversion | B3LYP/6-311G | Calculates energy barriers for acetate arm rotation and cyclen ring inversion, which are comparable in solution. | nih.gov |
| Metal-Ligand Distances | Density Functional Theory (DFT) | Accurately computes the bond lengths between the chelated metal ion and the nitrogen and oxygen donor atoms of DOTA. | nih.gov |
| Hydration State | Molecular Dynamics (MD) | Simulates the residence time and dynamics of water molecules in the first and second coordination spheres of the metal complex. | nih.govacs.org |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical methods, especially Density Functional Theory (DFT), are used to investigate the electronic properties of this compound. wikipedia.org DFT calculations can map the electron density distribution across the molecule, revealing insights into charge transfer, bond stability, and reactivity.
For the DOTA-metal complex, DFT is used to calculate the binding energy between the chelator and various metal ions. nih.govresearchgate.net These calculations help predict the thermodynamic stability of the complex, which is a critical parameter for radiopharmaceuticals to prevent the in vivo release of toxic free metal ions. nih.gov Analysis of the molecular orbitals can elucidate the nature of the coordinate bonds between the metal and the ligand's donor atoms (four nitrogens and four oxygens). nih.gov
The reactivity of the terminal azide (B81097) group is also studied using quantum chemistry. The azide functions as a 1,3-dipole in cycloaddition reactions. organic-chemistry.org Computational models can determine the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the azide. These frontier orbital energies are key to understanding the azide's reactivity with different reaction partners, such as the alkynes used in click chemistry. nih.gov The PEG linker is generally considered an electronic insulator, meaning it prevents significant electronic communication between the DOTA-metal complex and the azide group. This ensures that the chelating properties of the DOTA moiety and the reactive properties of the azide can function independently.
| Property | Computational Method | Description | Reference |
| Metal Binding Energy | DFT with Spin-Orbit Coupling | Calculates the energy released upon complexation of a metal ion with the DOTA chelator, indicating thermodynamic stability. | nih.govresearchgate.net |
| Charge Distribution | DFT | Models the charge transfer from the ligand to the metal ion and the overall electron density distribution. | researchgate.net |
| Frontier Orbitals (Azide) | DFT | Determines the HOMO and LUMO energy levels of the azide group to predict its reactivity in cycloaddition reactions. | nih.gov |
| Zero Field Splitting | Ligand Field DFT (LF-DFT) | Used for paramagnetic metal complexes (e.g., Gd3+) to calculate electronic fine structure and magnetic properties. | academie-sciences.fr |
Simulations of Bioorthogonal Reactions and Conjugation Dynamics
The azide group of this compound is designed for bioorthogonal "click chemistry," most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.org Computational simulations are invaluable for understanding the mechanisms and kinetics of these reactions.
The Distortion/Interaction model (also known as the Activation Strain model) is a powerful computational tool used to analyze reaction barriers in cycloadditions. nih.gov This model partitions the activation energy into two components:
Distortion Energy (Activation Strain): The energy required to distort the azide and the alkyne from their ground-state geometries into the geometries they adopt at the transition state.
Interaction Energy: The stabilizing energy released from the interaction between the two distorted reactants in the transition state.
Molecular dynamics simulations can be used to model the entire conjugation process in a solvated environment. These simulations track the movement and orientation of the this compound molecule and its reaction partner over time, providing insights into the diffusional encounter and the probability of a successful reactive collision. The flexibility of the PEG5 linker, as simulated by MD, plays a crucial role by allowing the azide terminus to explore a larger volume of space, thereby increasing the likelihood of it encountering a target alkyne group on a biomolecule.
Computational Design and Optimization of this compound Derivatives
Computational methods are integral to the rational design and optimization of bifunctional chelators. researchgate.net By performing in silico modifications to the structure of this compound, scientists can predict the properties of novel derivatives before undertaking costly and time-consuming synthesis.
Key areas for computational optimization include:
The DOTA Scaffold: DFT and MD simulations can be used to explore how substitutions on the macrocyclic ring could enhance the kinetic inertness or thermodynamic stability of the metal complex. nih.govnih.gov For example, introducing rigidifying elements into the structure could pre-organize the chelator for metal binding, accelerating complexation. researchgate.net
The PEG Linker: The length of the PEG chain can be systematically varied in computational models (e.g., from PEG3 to PEG12). MD simulations can predict how linker length affects solubility, flexibility, and the distance between the chelated metal and the conjugated biomolecule. This is critical for applications like radioimmunotherapy, where optimizing the radionuclide's path length is important. Studies have shown that PEG linker length can be systematically optimized to improve pharmacokinetic properties like clearance rates. aacrjournals.org
The Reactive Group: While the azide is highly effective, computational screening could explore alternative bioorthogonal handles. Quantum chemical calculations can predict the reaction kinetics of different functional groups, helping to identify pairs with faster rates or improved orthogonality for multiplexed labeling experiments. nih.gov
This in silico approach allows for the high-throughput screening of virtual compound libraries, identifying derivatives with potentially superior properties for specific applications, such as improved stability for PET imaging agents or optimized pharmacokinetics for targeted therapeutics. researchgate.netnih.gov
Future Perspectives and Emerging Research Directions for Dota T Butyl 3 Peg5 Azide
Exploration of Novel Bioconjugation Chemistries Beyond CuAAC/SPAAC
The azide (B81097) moiety on DOTA-(t-Butyl)3-PEG5-azide is primarily intended for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These "click chemistry" reactions are renowned for their efficiency and bioorthogonality. However, concerns over the potential cytotoxicity of copper catalysts in CuAAC have spurred research into alternative, metal-free conjugation strategies that can leverage the azide group. mdpi.com
Staudinger Ligation: One of the most promising alternatives is the Staudinger ligation. This reaction involves the coupling of an azide with a specifically engineered triarylphosphine to form a stable amide bond. mdpi.com It is a powerful bioorthogonal technique that proceeds without a metal catalyst and operates efficiently over wide temperature and pH ranges, making it highly suitable for sensitive biomolecules. nih.govresearchgate.net The formation of a native amide bond is a key advantage, as it minimizes the potential for structural distortion of the conjugated protein or peptide. researchgate.net This chemistry has been successfully used for the surface functionalization of liposomes, where phosphine-modified liposomes react with azide-containing molecules in aqueous buffers. nih.govnih.gov
Photoclick Chemistry: A more nascent but powerful approach is photoclick chemistry, which offers spatiotemporal control over the conjugation process. nih.gov In this strategy, one of the reactive partners is masked with a photolabile protecting group. For an azide-containing molecule like this compound, it could be reacted with a linker containing a cyclopropenone-masked dibenzocyclooctyne (photo-DIBO). acs.org This photo-DIBO group is inert to azides in the dark but can be activated by exposure to UV light (e.g., 350 nm), which triggers the formation of an azide-reactive cyclooctyne (B158145). acs.orgacs.org This allows for precise control over when and where the conjugation occurs, a feature of immense value in cellular biology and for creating patterned biomaterials. acs.org
| Feature | CuAAC/SPAAC | Staudinger Ligation | Photoclick Chemistry |
| Mechanism | [3+2] Cycloaddition | Azide-phosphine coupling | Light-induced cycloaddition |
| Catalyst | Copper(I) or Ring Strain | None | Light (e.g., UV) |
| Key Advantage | High speed and efficiency | Catalyst-free, forms amide bond | Spatiotemporal control |
| Potential Drawback | Copper toxicity (CuAAC) | Slower reaction kinetics | Potential for photodamage |
Advanced Applications in Theranostic Agent Development (Design and Preclinical Evaluation)
The term "theranostics" combines therapeutics and diagnostics, aiming to treat only those patients who are likely to respond to a specific therapy based on a companion diagnostic test. DOTA-based linkers are central to the development of radiopharmaceutical theranostics, where the same targeting molecule can be labeled with a diagnostic positron-emitter (like Gallium-68) for PET imaging or a therapeutic beta- or alpha-emitter (like Lutetium-177 or Actinium-225) for therapy. mdpi.comnih.gov
Design of Theranostic Agents: The design of a theranostic agent using this compound involves a modular approach.
Targeting Moiety: A molecule that specifically binds to a biomarker on cancer cells (e.g., a peptide, antibody, or small molecule inhibitor) is functionalized with a compatible reactive group, such as an alkyne.
Conjugation: The azide group of the DOTA-PEG linker is covalently attached to the targeting moiety via a click reaction.
Deprotection & Radiolabeling: The t-butyl protecting groups are removed, and the DOTA cage is then used to chelate the desired diagnostic or therapeutic radionuclide.
A recent preclinical study highlighted the development of a theranostic agent targeting poly ADP-ribose polymerase (PARP), a key enzyme in DNA repair that is overexpressed in certain cancers like pancreatic cancer. nih.gov In this work, a PARP inhibitor (PARPi) was modified with a DOTA-PEG linker, creating DOTA-PEG-PARPi, which was then labeled with either 68Ga for PET imaging or 177Lu for therapy. nih.govresearcher.life
Preclinical Evaluation Findings: The preclinical evaluation of 68Ga/177Lu-DOTA-PEG-PARPi provided crucial data on its efficacy and distribution. The PEG modification was shown to improve the probe's biodistribution and prolong its retention time in tumors. nih.govresearcher.life
| Parameter | Finding for 177Lu-DOTA-PEG-PARPi | Reference |
| Tumor Uptake (PSN-1 models) | Peaked at 6 hours post-injection (11.48 ± 0.56 %ID/cc) | nih.gov |
| Tumor-to-Muscle Ratio | Increased over time, reaching 41.80 ± 10.07 at 24 hours | nih.gov |
| Imaging Capability | PET/CT with 68Ga-DOTA-PEG-PARPi showed significant accumulation in tumors | nih.gov |
| In Vivo Stability | The optimized probe demonstrated sufficient stability in vivo | researcher.life |
Data from quantitative SPECT image analysis of tumor-bearing mice.
These results underscore the potential of using this compound as a platform to create effective theranostic agents for targeted cancer treatment. nih.gov
Integration with Nanotechnology and Advanced Drug Delivery Systems Research
The conjugation of this compound to nanocarriers, such as liposomes or nanoparticles, opens a new frontier for developing highly sophisticated drug delivery and imaging systems. Attaching a radiolabel to the surface of a nanoparticle allows for non-invasive tracking of its biodistribution, accumulation at the target site, and clearance using nuclear imaging techniques like PET or SPECT.
Liposome (B1194612) Functionalization: Liposomes are versatile vesicles that can encapsulate drugs and be decorated with targeting ligands and imaging agents. The azide group on the DOTA-PEG linker is ideal for coupling to liposomes that have been pre-functionalized with a compatible reactive partner. For instance, lipids containing a phosphine (B1218219) group can be incorporated into the liposome bilayer, making the entire vesicle "azide-reactive" via the Staudinger ligation. nih.govnih.gov Alternatively, lipids containing a strained alkyne (e.g., BCN or DBCO) can be used for copper-free click chemistry. uzh.ch By conjugating this compound to these functionalized liposomes, researchers can create radiolabeled nanocarriers for imaging or therapy. The PEG5 linker serves the dual purpose of providing a hydrophilic spacer to extend the DOTA chelator away from the liposome surface and enhancing the circulation time of the nanoparticle. monash.edu
| Nanocarrier | Surface Functionalization | Conjugation Chemistry with DOTA-PEG-Azide |
| Liposomes | Incorporation of phosphine-lipids | Staudinger Ligation |
| Liposomes | Incorporation of cyclooctyne-lipids (BCN, DBCO) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Polymeric Micelles | Amine-functionalized surface + Alkyne-NHS ester | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Gold Nanoparticles | Thiol-alkyne linker attachment to gold surface | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
This integration allows for the development of multi-modal systems where a liposome could carry a chemotherapy drug, be targeted to a tumor via an antibody fragment, and be tracked in real-time via the chelated radionuclide on the DOTA moiety.
Development of Automated Synthesis and Radiolabeling Platforms for this compound Conjugates
The translation of radiopharmaceuticals from the research bench to the clinic requires robust, reproducible, and safe manufacturing processes. Automated synthesis modules are essential for achieving this, as they minimize radiation exposure to operators, ensure consistent product quality, and comply with current Good Manufacturing Practices (cGMP).
The radiolabeling of DOTA-conjugates is well-suited for automation. The process for labeling with Gallium-68, a common PET isotope, typically involves several key steps that can be performed by a synthesis module:
68Ga Elution: The 68Ga is washed from a 68Ge/68Ga generator using a dilute HCl solution.
Purification/Concentration: The generator eluate is passed through a cation-exchange cartridge, which traps the 68Ga3+ ions. This step purifies the gallium from any germanium breakthrough and concentrates it.
Labeling Reaction: The trapped 68Ga3+ is eluted from the cartridge directly into a reaction vessel containing the DOTA-peptide conjugate (the final product after this compound has been deprotected and conjugated to a targeting biomolecule) in a suitable buffer (e.g., sodium acetate). The mixture is heated, typically to 95°C, for several minutes to drive the chelation reaction to completion.
Final Purification: The reaction mixture is passed through a solid-phase extraction cartridge (e.g., Sep-Pak C18) to remove any unchelated 68Ga and other impurities.
Formulation: The final purified product is eluted from the cartridge with an ethanol/water mixture and formulated in a sterile saline or PBS solution, ready for quality control and administration.
This entire automated process can be completed rapidly, often within 15-40 minutes, which is crucial given the short 68-minute half-life of 68Ga. Similar automated platforms are used for therapeutic radionuclides like Lutetium-177 and Yttrium-90.
Addressing Challenges and Identifying Opportunities in this compound Research for Molecular Probes
While this compound is a powerful and versatile linker, ongoing research must address several challenges to unlock its full potential. Concurrently, these challenges present significant opportunities for innovation.
Challenges:
Reaction Optimization: While click chemistry is highly efficient, achieving quantitative conjugation with complex biomolecules like antibodies without affecting their function can still be challenging and requires careful optimization of reaction conditions.
Pharmacokinetic Tuning: The fixed PEG5 length may not be optimal for all applications. Shorter linkers might be needed for small molecule conjugates to ensure rapid clearance, while longer PEGs could be beneficial for larger proteins to maximize circulation time.
In Vivo Stability: The stability of the final conjugate, particularly the linkage between the targeting moiety and the DOTA-PEG construct, must be high to prevent premature cleavage and release of the radiolabel, which could lead to off-target radiation exposure.
Scaling and GMP Production: Transitioning from lab-scale synthesis to large-scale, cGMP-compliant production of the final conjugated and radiolabeled product requires significant process development and validation.
Opportunities:
Platform Approach: this compound can serve as a universal linker in a platform-based approach. A library of alkyne-modified targeting vectors (peptides, nanobodies, inhibitors) could be rapidly conjugated to the linker and screened as imaging or therapeutic agents.
Multimodal Imaging Agents: The azide handle can be used in sequential or orthogonal reactions to attach not only the DOTA moiety but also other reporters, such as fluorescent dyes, creating dual-modality (e.g., PET/Optical) imaging agents.
Targeted Alpha Therapy: There is a immense opportunity to use this linker to develop agents for targeted alpha therapy (TAT) using alpha-emitting radionuclides like Actinium-225 or Lead-212. These isotopes deliver highly potent, short-range radiation, offering the potential for greater therapeutic efficacy with less damage to surrounding healthy tissue.
Click-to-Release Systems: Advanced applications could involve designing the linkage formed from the azide to be cleavable in response to a specific stimulus in the tumor microenvironment (e.g., low pH or specific enzymes). This would allow for the targeted release of a radiolabeled molecule or drug directly within the tumor.
Q & A
Q. How does the structural configuration of DOTA-(t-Butyl)₃-PEG₅-azide influence its functionality in metal chelation and bioimaging applications?
The compound integrates four functional components:
- DOTA : A macrocyclic chelator that binds metal ions (e.g., Gd³⁺, Y³⁺) with high stability, critical for MRI/PET imaging .
- t-Butyl groups : Protect reactive sites, enhance stability during synthesis, and reduce nonspecific interactions .
- PEG₅ : Improves water solubility, reduces immunogenicity, and prolongs circulation half-life in vivo .
- Azide : Enables bioorthogonal click chemistry (e.g., CuAAc, SPAAC) for site-specific biomolecule conjugation . Methodological Insight: Validate chelation efficiency via inductively coupled plasma mass spectrometry (ICP-MS) after incubating with target metals (e.g., GdCl₃) in pH 7.4 buffer .
Q. What are the recommended protocols for conjugating DOTA-(t-Butyl)₃-PEG₅-azide to biomolecules via click chemistry?
Two primary methods are used:
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc) : Optimize with 1–5 mol% CuSO₄, sodium ascorbate (reducing agent), and a ligand (e.g., TBTA) to minimize copper toxicity. Reaction time: 1–4 hours at 25–37°C .
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : Use dibenzocyclooctyne (DBCO)-modified biomolecules for copper-free reactions. Incubate at 25°C for 12–24 hours . Purification: Remove excess reagent via size-exclusion chromatography or dialysis (MWCO 3.5 kDa) .
Q. What are the critical considerations for purifying DOTA-(t-Butyl)₃-PEG₅-azide post-synthesis?
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate byproducts .
- Storage : Lyophilize purified compound and store at –20°C under argon to prevent hydrolysis of t-Butyl groups or azide degradation .
Advanced Research Questions
Q. How can researchers address discrepancies in metal chelation efficiency across experimental setups?
Contradictions in chelation efficiency may arise from:
- pH variations : DOTA requires pH 6–8 for optimal metal binding; validate buffer conditions using potentiometric titration .
- Competing ions : Pre-treat solutions with Chelex resin to remove divalent cations (e.g., Ca²⁺, Mg²⁺) that interfere with Gd³⁺ binding .
- Temperature : Higher temperatures (e.g., 50°C) accelerate chelation but may destabilize PEG-azide; balance kinetics with stability .
Q. What strategies mitigate hydrolysis of t-Butyl groups during storage or in physiological conditions?
Q. In PROTAC design, how does DOTA-(t-Butyl)₃-PEG₅-azide as a linker influence target degradation efficiency?
- PEG spacer : Enhances solubility and flexibility, improving E3 ligase–target protein engagement .
- Azide-DBCO conjugation : Enables modular assembly of PROTAC components (e.g., ligand-azide + E3 ligase recruiter-DBCO) with high specificity . Optimization: Screen PEG chain lengths (PEG₃ vs. PEG₅) to balance steric effects and binding kinetics .
Q. How do stability and reactivity of DOTA-(t-Butyl)₃-PEG₅-azide compare to analogs like DOTA-PEG₅-azide in bioimaging?
- t-Butyl vs. unprotected DOTA : The t-Butyl groups enhance shelf-life but may require deprotection steps (e.g., TFA treatment) before metal loading .
- PEG length : PEG₅ offers optimal balance between solubility and minimal interference in binding assays vs. shorter PEG chains . Experimental validation: Compare in vivo biodistribution using ⁶⁸Ga-labeled analogs in murine models .
Methodological Notes
- Conflicting molecular formulas : (C₄₀H₇₆N₈O₁₂) and 19 (C₂₈H₅₂N₈O₁₂) likely describe distinct compounds (with/without t-Butyl groups). Verify purity and structure via NMR and HRMS .
- Synthesis challenges : Multi-step synthesis requires strict anhydrous conditions; monitor azide integrity via FT-IR (2100 cm⁻¹ peak) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
